molecular formula C15H16N4O3S B2429243 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034378-67-9

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2429243
CAS No.: 2034378-67-9
M. Wt: 332.38
InChI Key: XCAZQRBDFDIICY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods . For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized through systematic exploration of the structure-activity relationship .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Research indicates that heterocycles containing heteroatoms like nitrogen, sulfur, and oxygen, which are structural features shared with N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide, form a significant class of compounds with potential CNS activity. These compounds have been explored for their effects ranging from depression to euphoria and convulsion, suggesting potential applications in synthesizing novel CNS-acting drugs (S. Saganuwan, 2017).

Biological Activities of Phenothiazines

Phenothiazine derivatives, which share structural similarities with the query compound through the presence of heterocyclic rings and nitrogen atoms, have been studied extensively for their broad biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties, suggesting a wide range of potential applications in medicinal chemistry and drug development (K. Pluta, Beata Morak-Młodawska, & M. Jeleń, 2011).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives have been the focus of considerable research due to their diverse pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, and antitubercular activities. This suggests potential research applications of this compound in developing therapeutic agents given its structural relationship to benzothiazoles (Sumit, Arvind Kumar, & A. Mishra, 2020).

Optoelectronic Materials

Compounds containing quinazoline and pyrimidine, which share heterocyclic and aromatic characteristics with the compound of interest, have been investigated for their applications in optoelectronics. Their incorporation into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials, suggesting potential research directions in materials science for this compound (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-15(10-1-2-12-13(7-10)22-9-21-12)17-11-3-5-19(6-4-11)14-8-16-23-18-14/h1-2,7-8,11H,3-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAZQRBDFDIICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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